![molecular formula C21H20Cl2N10O B610978 N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine CAS No. 2387704-62-1](/img/structure/B610978.png)
N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a benzo[d]imidazole, pyrazole, morpholino, and purine. These groups are common in many biologically active compounds, including drugs and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structures (benzo[d]imidazole, pyrazole, morpholino, and purine), followed by their functionalization and coupling .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings can participate in various types of non-covalent interactions, which can significantly influence the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their relative positions. For example, the benzo[d]imidazole and purine rings might be involved in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond donor and acceptor .Applications De Recherche Scientifique
Treatment of Triple-Negative Breast Cancer
SR-4835 has shown effectiveness in treating triple-negative breast cancer (TNBC). It has been found to be highly selective for CDK12/13 and synergizes with DNA-damaging agents . The compound was developed using structure-guided optimization based on the most selective known inhibitor of CDK12/13 . It has been observed that TNBC cell lines exhibited sensitivity to low-nanomolar concentrations of the drug, and treatment resulted in an increase in DNA damage and apoptosis .
Inhibition of CDK12/13
SR-4835 is a novel CDK12/13 inhibitor. It has been found to be highly selective for CDK12/13, with a half-maximal effective concentration of 100 nM . Genetic inactivation of CDK12 or CDK13 resulted in a similar phenotype .
Regulation of Gene Expression
RNA-sequencing experiments using cells treated with SR-4835 demonstrated that the drug caused downregulation of genes involved in DNA repair and recombination and upregulation of genes involved in cell-cycle progression and apoptosis .
Synergy with DNA-damaging Agents
SR-4835 has been found to synergize with DNA-damaging agents and PARP inhibitors to inhibit cancer cell growth . This makes it a promising candidate for combination therapies.
Potential for Treatment of Advanced Disease
Some TNBCs with mutations affecting homologous recombination, such as mutations in BRCA1, are sensitive to treatment with poly (ADP-ribose) polymerase (PARP) inhibitors and platinum-based chemotherapies; however, relapse is common with advanced disease . SR-4835 may have potential for treatment of such advanced diseases .
Unique Binding Mechanism
The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation . The compound’s benzimidazole moiety is embedded in a unique hydrogen bond network mediated by the kinase hinge region with flanking hydroxy groups of the Y815 and D819 side chains .
Selective Transcription Elongation Antagonist
While other CDK-targeting compounds exhibit tighter binding affinities and higher potencies for kinase inhibition, SR-4835 can be considered a selective transcription elongation antagonist .
Promotes Cyclin K Degradation
SR-4835 uniquely promotes cyclin K degradation via the proteasome . This could have implications for the regulation of cell cycle and gene expression.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of SR-4835 are the transcriptional cyclin-dependent kinases (CDKs) CDK12 and CDK13 . These kinases interact with cyclin K to regulate different aspects of gene expression .
Mode of Action
SR-4835 uniquely promotes cyclin K degradation via the proteasome . It acts as a molecular glue that recruits the CDK12-cyclin K complex to the CUL4-RBX1-DDB1 ubiquitin ligase complex to target cyclin K for degradation . This is in contrast to other CDK12 inhibitors that affect RNA polymerase II (Pol II) phosphorylation .
Biochemical Pathways
SR-4835 affects the biochemical pathways involving CDK12 and CDK13. These kinases phosphorylate RNA polymerase II (Pol II) within its C-terminal domain (CTD), which serves as a platform for controlling transcriptional and post-transcriptional events . Pol II phosphorylation by CDK12 regulates transcription elongation, splicing, as well as cleavage and polyadenylation .
Pharmacokinetics
It has been developed using structure-guided optimization based on the most selective known inhibitor of CDK12/13 .
Result of Action
The result of SR-4835’s action is the degradation of cyclin K, leading to the inactivation of the CDK12-cyclin K complex . This results in increased DNA damage and reduced cell proliferation .
Propriétés
IUPAC Name |
N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methylpyrazol-4-yl)-2-morpholin-4-ylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N10O/c1-31-10-12(8-26-31)33-11-25-18-19(29-21(30-20(18)33)32-2-4-34-5-3-32)24-9-17-27-15-6-13(22)14(23)7-16(15)28-17/h6-8,10-11H,2-5,9H2,1H3,(H,27,28)(H,24,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSELUFUYNUNZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.